molecular formula C19H14ClN3O B2658576 4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide CAS No. 339010-22-9

4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide

Cat. No. B2658576
CAS RN: 339010-22-9
M. Wt: 335.79
InChI Key: LQUOMFWYFCWNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide, also known as 4-Chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the quinazoline family and is a potent inhibitor of several enzymes, including the cytochrome P450 enzyme family. 4-Chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzamide has been studied for its potential to be used as a drug candidate or for its ability to act as an anti-inflammatory agent.

Scientific Research Applications

Antitumor Activity

Quinazoline derivatives have gained attention as potential therapeutic agents in cancer treatment. Specifically, compounds like erlotinib , gefitinib , afatinib , lapatinib , and vandetanib —all based on quinazoline scaffolds—have been approved for clinical use against various cancers, including bladder cancer . These derivatives target specific molecular pathways, making them promising candidates for bladder cancer therapy.

Urinary Bladder Cancer Therapy

Bladder cancer remains a significant health challenge worldwide. Targeted therapies that focus on specific molecular pathways offer hope for improved outcomes. Quinazoline-based compounds, including our subject compound, are being designed and synthesized as potential drugs with anticancer potency against bladder cancers .

Immunotherapy Enhancement

In non-muscle-invasive bladder cancer (NMIBC), immunotherapy plays a crucial role. Quinazoline derivatives can enhance the immune response in patients with NMIBC, contributing to better treatment outcomes .

Antimalarial Properties

Quinazoline derivatives, including 4(3H)-quinazolinone, exhibit antimalarial activity. Their unique chemical structure allows them to interfere with the malaria parasite’s life cycle, making them potential candidates for antimalarial drug development .

Anticonvulsant Effects

The 4(3H)-quinazolinone heterocycle has demonstrated anticonvulsant properties. Researchers have explored its potential in managing epilepsy and related disorders .

Fungicidal and Antimicrobial Applications

Quinazoline derivatives have broad-spectrum antimicrobial activity. They show promise as antifungal agents and could contribute to combating fungal infections .

properties

IUPAC Name

4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c20-15-9-7-13(8-10-15)18(24)23-19-21-11-14-6-5-12-3-1-2-4-16(12)17(14)22-19/h1-4,7-11H,5-6H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUOMFWYFCWNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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